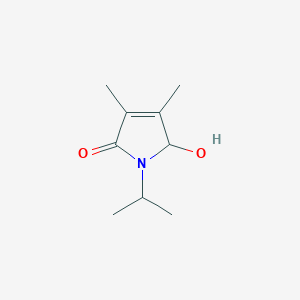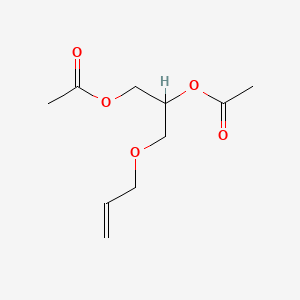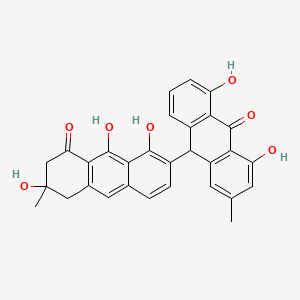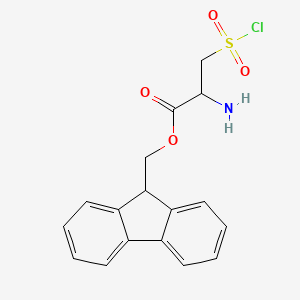![molecular formula C10H19NO B13952201 (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered nitrogen-containing ring and a four-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Annulation Strategy: One of the synthetic routes involves the annulation of the cyclopentane ring.
Alternative Approaches: Other approaches involve the annulation of the four-membered ring, which can be achieved through different cyclization strategies.
Industrial Production Methods: Industrial production methods for (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The products depend on the nature of the substituents introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Materials Science: It can be used in the development of new materials with unique properties, such as improved mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the ethyl and hydroxyl groups.
6-Chloro-3-nitropyridin-2-yl-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a different core structure but shares some functional similarities.
Pyrazolo[3,4-b]pyridin-6-one Derivatives: These compounds have similar biological activities and are used in anticancer research.
Uniqueness: The uniqueness of (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(6-ethyl-6-azaspiro[3.4]octan-2-yl)methanol |
InChI |
InChI=1S/C10H19NO/c1-2-11-4-3-10(8-11)5-9(6-10)7-12/h9,12H,2-8H2,1H3 |
InChI Key |
OQYXIKFHYHTQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B13952118.png)
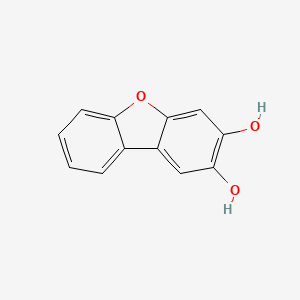
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)
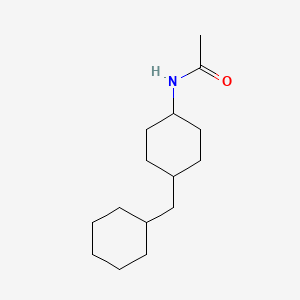

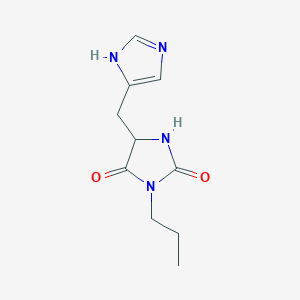
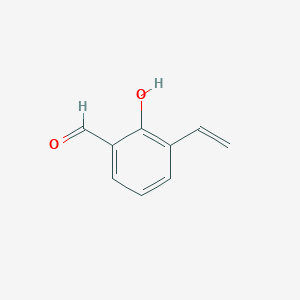
![Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13952163.png)
